![molecular formula C17H13Cl2N3O B3011896 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-83-5](/img/structure/B3011896.png)
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
The compound “4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chlorophenyl group, an amino group, a methoxy group, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The various functional groups (chlorophenyl, amino, methoxy, and carbonitrile) would be attached to this backbone at the 4th and 8th positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the amino group might participate in acid-base reactions, the carbonitrile group might undergo nucleophilic addition reactions, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Pyrazolines, including this compound, have demonstrated antibacterial properties in various studies . They inhibit bacterial growth and may be explored as potential agents against bacterial infections.
- Researchers have also investigated the antifungal activity of pyrazolines. While specific data on this compound are limited, it’s worth exploring its effects against fungal pathogens .
- Pyrazolines have been evaluated for their antiparasitic activity. Although data on this specific compound are scarce, it could be a candidate for further investigation against parasites .
- Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, have shown antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .
- In a novel study, researchers investigated the neurotoxic potential of this pyrazoline derivative. They assessed its impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve function, and its inhibition can lead to behavioral changes and impaired movement .
- While not directly studied for this compound, related pyrazolines have shown antimalarial activity. Further exploration could reveal its potential against Plasmodium species .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Antioxidant Effects
Neurotoxicity Assessment
Antimalarial Evaluation
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGFKYRZWDGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride |
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